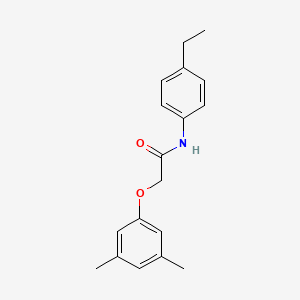

![molecular formula C20H13FN2O2 B2809612 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide CAS No. 477499-44-8](/img/structure/B2809612.png)

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Anti-Cancer : BFB derivatives have shown promise as anti-cancer agents. For instance, compound 5d demonstrated inhibition against lung, breast, colon, and cervical cancer cells .

Biological Activities: Researchers have explored BFB derivatives for their biological effects:

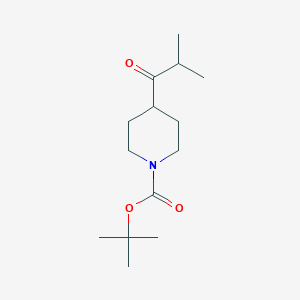

Synthetic Strategies and Pathways

Recent advances in synthetic strategies for BFB derivatives have expanded our understanding of their synthesis. Notably:

- Precursor : BFB can be synthesized using 2-aminophenol as a precursor. Various reaction conditions and catalysts have been employed, including nanocatalysts, metal catalysts, and ionic liquid catalysts .

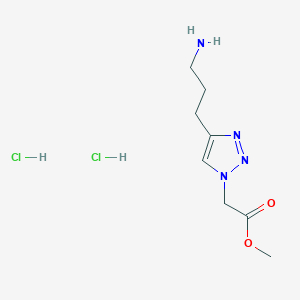

Fluorescent Probes and Biochemical Studies

BFB derivatives find applications beyond drug discovery:

- Fluorescent Probe : N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide (also known as DMBA-N-oxide) is a BFB derivative used as a fluorescent probe in biochemical and physiological experiments. Its fluorescence properties make it valuable for studying cellular processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR methodologies correlate physicochemical properties with biological activity. Although not specific to BFB, similar approaches have been applied to related benzoxazole compounds .

Direcciones Futuras

The future directions for “N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide” could involve further exploration of its potential biological activities, given the wide range of activities exhibited by similar benzoxazole derivatives. These activities include antifungal, anti-inflammatory, antitumor, and anti-HIV activities .

Mecanismo De Acción

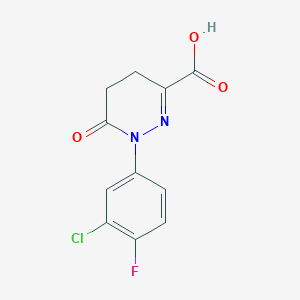

Target of Action

The primary target of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide is Cathepsin S , a human protein . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular functions.

Mode of Action

It is known that the compound binds to the active site of the enzyme, potentially inhibiting its function .

Result of Action

Given its target, it is likely that the compound could affect immune response, bone remodeling, and other cellular functions regulated by cathepsin s .

Propiedades

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O2/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYRXFWHYWDQJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2809539.png)

![N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2809540.png)

![2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2809546.png)

![[2-(2-Chloro-5-methylsulfonylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2809548.png)

![7-Chloro-2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2809550.png)